molecular formula C27H24ClN3O4 B2845066 N-(4-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894553-74-3

N-(4-chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2845066
CAS No.: 894553-74-3
M. Wt: 489.96
InChI Key: IKFSVQKOXNYQFW-UHFFFAOYSA-N
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Description

This compound is a structurally complex quinoline derivative featuring a [1,4]dioxino[2,3-g]quinolin core substituted with a 7-oxo group, an acetamide-linked 4-chlorophenyl moiety at position 6, and a [(4-methylphenyl)amino]methyl group at position 7. Its synthesis likely involves multi-step functionalization of the quinoline scaffold, including O-arylation, nitro reduction, and cyclization steps, as seen in analogous quinoxaline-based compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-2-6-21(7-3-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-8-4-20(28)5-9-22/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFSVQKOXNYQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules, including quinoxalinediones, chromen-2-ones, and EP4 receptor antagonists. Key analogues and their comparative features are summarized below:

Compound Core Structure Key Substituents Reported Activity Reference
N-(4-Chlorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide [1,4]Dioxino[2,3-g]quinolin 7-Oxo, 6-(4-chlorophenyl acetamide), 8-[(4-methylphenyl)aminomethyl] Not explicitly stated (inferred cytotoxic)
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chromen-2-one 7-Acetamide (chlorophenyl), 4-methyl Anti-inflammatory (superior to ibuprofen)
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinoline Sulfonylacetamide, 5,9-diethoxy, 3-methylbenzyl Anti-inflammatory, joint pain relief
N-[4-[(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)sulfamoyl]phenyl]acetamide [1,4]Dioxino[2,3-g]quinoxaline 7-Chloro, 8-sulfamoylphenyl acetamide Unspecified (structural analogue)
6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione Quinoxalinedione 6-(4-Amino-3-methylphenoxy) Cytotoxic (anticancer potential)

Pharmacological and Physicochemical Comparisons

  • Anti-Inflammatory Activity: The chromen-2-one derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits superior anti-inflammatory activity compared to ibuprofen, likely due to its chloro-phenylacetamide group enhancing target affinity . In contrast, the [1,4]dioxinoquinolin-based target compound may prioritize cytotoxicity over anti-inflammatory effects, as seen in quinoxalinedione derivatives .
  • EP4 Receptor Antagonism: MF498’s pyrroloquinoline scaffold and sulfonylacetamide group enable selective EP4 antagonism, while the target compound’s [1,4]dioxinoquinolin core may favor different receptor interactions .

Research Findings and Data Gaps

  • Key Similarities: Halogenated aromatic groups (e.g., 4-chlorophenyl) and acetamide linkages are common in anti-inflammatory and cytotoxic agents . [1,4]Dioxino-fused heterocycles enhance planarity, favoring DNA interaction in cytotoxic compounds .
  • Key Differences :
    • The absence of a sulfonamide group (cf. MF498 or ) may limit the target compound’s receptor selectivity .
    • The 7-oxo group in the target compound could reduce metabolic stability compared to 2-oxo chromen derivatives .

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